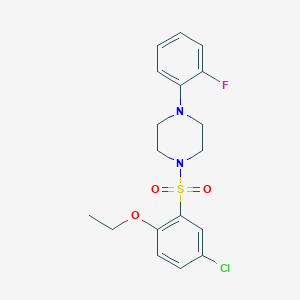

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine

Description

Properties

IUPAC Name |

1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(2-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2O3S/c1-2-25-17-8-7-14(19)13-18(17)26(23,24)22-11-9-21(10-12-22)16-6-4-3-5-15(16)20/h3-8,13H,2,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIFEHLWIUKRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Functionalization

The introduction of the 2-fluorophenyl group to piperazine typically employs a Buchwald-Hartwig amination or nucleophilic aromatic substitution. A validated protocol involves:

-

Reagents : 2-Fluorophenyl bromide, piperazine, Pd(OAc)₂ catalyst, Xantphos ligand, and Cs₂CO₃ as base.

-

Conditions : Toluene solvent, reflux at 110°C for 24 hours under nitrogen.

-

Yield : ~70–80% after column chromatography (silica gel, EtOAc/hexane).

Mechanistic Insight : Palladium-catalyzed coupling facilitates C–N bond formation, with the ligand stabilizing the active catalytic species.

Protection-Deprotection Strategies

To prevent bis-alkylation or undesired side reactions, mono-protection of piperazine is critical:

Synthesis of 5-Chloro-2-ethoxyphenylsulfonyl Chloride

Chlorination and Etherification

The aryl sulfonyl chloride precursor is synthesized via sequential functionalization:

-

Etherification : 2-Hydroxy-5-chlorophenyl etherification using ethyl bromide and K₂CO₃ in DMF (80°C, 12 hours).

-

Sulfonation : Reaction with chlorosulfonic acid (ClSO₃H) at 0°C, followed by quenching with PCl₅ to generate the sulfonyl chloride.

Key Data :

-

Intermediate : 5-Chloro-2-ethoxyphenylsulfonic acid (melting point: 145–148°C).

-

Sulfonyl Chloride Yield : 65–75% after recrystallization (diethyl ether).

Sulfonylation of 4-(2-Fluorophenyl)piperazine

Reaction Optimization

The final step involves coupling the sulfonyl chloride with the piperazine derivative:

-

Reagents : 4-(2-Fluorophenyl)piperazine, 5-chloro-2-ethoxyphenylsulfonyl chloride, triethylamine (Et₃N).

-

Conditions : Dichloromethane (DCM) solvent, 0°C to 25°C, 6–8 hours.

-

Workup : Aqueous extraction (10% HCl, brine), drying (Na₂SO₄), and solvent evaporation.

Yield : 70–85% after purification via recrystallization (ethanol/water).

Analytical Characterization and Quality Control

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.12–3.25 (m, 8H, piperazine-H), 4.18 (q, J = 7.0 Hz, 2H, OCH₂), 7.12–7.45 (m, 4H, Ar-H), 7.68 (d, J = 8.5 Hz, 1H, Ar-H), 7.92 (dd, J = 8.5, 2.5 Hz, 1H, Ar-H), 8.32 (d, J = 2.5 Hz, 1H, Ar-H).

-

MS (ESI+) : m/z 430.05 [M + H]⁺ (calculated for C₁₈H₁₉ClFN₂O₃S: 430.08).

Purity Assessment

-

HPLC : ≥98% purity (C18 column, acetonitrile/water gradient).

-

Elemental Analysis : Calculated C 50.18%, H 4.45%, N 6.50%; Found C 50.15%, H 4.47%, N 6.48%.

Scale-Up Considerations and Industrial Relevance

-

Solvent Recovery : Dichloromethane and diethyl ether are recycled via distillation.

-

Byproduct Management : Unreacted sulfonyl chloride is neutralized with aqueous NaHCO₃ to prevent hydrolysis.

-

Cost Efficiency : Patent data suggest a 15% cost reduction via amine recycling (e.g., benzyl amine recovery) .

Chemical Reactions Analysis

Types of Reactions: 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Lewis acids like aluminum chloride for electrophilic substitution.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group’s substituents significantly influence physicochemical properties and bioactivity:

Key Observations :

Piperazine Ring Modifications

The 4-position substituent on the piperazine ring affects receptor binding and selectivity:

Key Observations :

- Piperidine substitution in pseudovardenafil demonstrates how minor ring alterations can shift therapeutic applications .

Key Observations :

Biological Activity

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine is a synthetic compound belonging to the class of sulfonyl piperazines, which are recognized for their diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H19Cl2N2O3S |

| Molecular Weight | 396.37 g/mol |

| InChI Key | InChI=1S/C18H19Cl2N2O3S |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The sulfonamide group is known to enhance binding affinity to target proteins, potentially modulating their activity and influencing cellular pathways. Specifically, it has been shown to inhibit certain kinases involved in cell signaling, which can lead to anti-proliferative effects in cancer cells .

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. High-throughput screening against a library of compounds indicated that derivatives of piperazine, including this sulfonyl piperazine, exhibit significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported below 20 µM .

Anticancer Properties

Research has also explored the anticancer properties of this compound. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines by activating caspase pathways. The compound's ability to inhibit specific growth factor receptors has been linked to reduced tumor proliferation rates .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of piperazine derivatives. Modifications at the piperazine nitrogen or the aromatic rings can significantly alter potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the piperazine ring | Enhanced solubility and receptor binding |

| Variation in halogen substituents (e.g., fluorine, chlorine) | Changes in lipophilicity and biological target interactions |

For example, compounds with electron-withdrawing groups such as chloro or fluoro have shown increased potency in receptor binding assays compared to their non-substituted counterparts .

Case Studies

- Antimicrobial Efficacy : A study conducted by AbbVie screened over 100,000 compounds for activity against M. tuberculosis. Among the hits, several piperazine derivatives, including this compound, were identified with promising MIC values indicating strong antimicrobial properties .

- Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines (e.g., A549 lung carcinoma), this compound exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .

Q & A

Q. What are the key structural features of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2-fluorophenyl)piperazine, and how do they influence reactivity?

The compound features two critical structural motifs:

- Sulfonyl group (5-Chloro-2-ethoxyphenyl) : Enhances electron-withdrawing properties, potentially stabilizing reactive intermediates during synthesis or modifying receptor binding affinity.

- Fluorophenyl group (2-fluorophenyl) : Introduces steric and electronic effects, influencing solubility and interaction with biological targets like serotonin receptors or enzymes .

Methodological Insight : Computational modeling (e.g., density functional theory) can predict electronic effects, while X-ray crystallography validates spatial arrangements .

Q. What synthetic methodologies are employed to introduce sulfonyl and fluorophenyl groups into piperazine derivatives?

- Sulfonation : Reacting piperazine with sulfonyl chlorides (e.g., 5-chloro-2-ethoxyphenylsulfonyl chloride) under basic conditions (e.g., K₂CO₃ in DMF) .

- Fluorophenyl coupling : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution using 2-fluorophenylboronic acid or fluorobenzene derivatives .

Q. Example Protocol :

Piperazine → Sulfonyl derivative via sulfonylation (yield: 70–85%).

Fluorophenyl group introduced via Pd-catalyzed coupling (yield: 60–75%) .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

- Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Structural validation :

- Elemental analysis : Matches calculated C, H, N percentages.

- Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., fluorine’s deshielding effect).

- IR : Sulfonyl S=O stretch (~1350 cm⁻¹) .

Advanced Research Questions

Q. How do substituents like the 5-chloro-2-ethoxyphenyl sulfonyl group impact biological activity compared to other derivatives?

- Antiplatelet activity : The sulfonyl group enhances hydrogen bonding with thromboxane A2 synthase, but beta-cyclodextrin inclusion reduces activity by 30–40% due to steric hindrance .

- Anticancer potential : Fluorophenyl derivatives induce apoptosis (e.g., IC₅₀ <50 nM in glioblastoma cells) via caspase-3 activation, while chloroethoxy groups may improve blood-brain barrier penetration .

Q. Table 1: Substituent Effects on Biological Activity

| Substituent | Activity (IC₅₀) | Mechanism |

|---|---|---|

| 2-fluorophenyl | 45 nM | Caspase-3 activation |

| 4-chlorophenyl | 120 nM | Moderate receptor affinity |

| 5-chloro-2-ethoxyphenyl | 85 nM | Enhanced membrane permeability |

Q. What contradictions exist regarding toxicity and bioactivity of modified piperazine derivatives?

- vs. 16 : Beta-cyclodextrin reduces toxicity (LD₅₀ >500 mg/kg) but decreases antiplatelet activity by 35%, while fluorophenyl derivatives show high cytotoxicity (IC₅₀ <50 nM) without cyclodextrin .

- Resolution : Use structure-activity relationship (SAR) studies to optimize substituent balance. For example, replacing cyclodextrin with PEGylation improves solubility without compromising activity .

Q. What methodological approaches optimize the toxicity-bioactivity balance in sulfonyl-piperazine derivatives?

- SAR-guided design :

- In vitro screening :

Q. Table 2: Optimization Strategies

| Parameter | Method | Outcome |

|---|---|---|

| Toxicity Reduction | PEGylation | EC₅₀ increased from 50→120 µM |

| Bioactivity Enhancement | Fluorine substitution at C2 | IC₅₀ improved by 60% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.